BenchChemオンラインストアへようこそ!

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide

Monoamine oxidase MAO-A inhibitor isoform selectivity

This tetrahydroquinoline sulfonamide is a dual-capability chemical probe with a validated 6.3‑fold MAO‑B‑over‑MAO‑A selectivity (MAO‑B IC50 = 4.01 µM) and an X‑ray‑confirmed CAII zinc‑binding geometry (PDB 4RUY, 1.14 Å). The 4‑propoxy chain and N‑1 methyl group are critical for target engagement; substituting either abolishes the selectivity window or redirects binding to bromodomains. It serves as an orthogonal negative control when paired with 2,4‑dimethoxy analogs (e.g., Comp. 3b, PDB 4YAD) for target deconvolution in cancer and neuroinflammation models. The compound is synthesized from a commercially available 6‑amino‑1‑methyl‑3,4‑dihydroquinolin‑2(1H)‑one intermediate, enabling rapid parallel library construction. Buyers gain a validated, multi‑target starting point for neurodegenerative, oncological, and CA‑focused programs.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 921915-96-0
Cat. No. B2447971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide
CAS921915-96-0
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
InChIInChI=1S/C19H22N2O4S/c1-3-12-25-16-6-8-17(9-7-16)26(23,24)20-15-5-10-18-14(13-15)4-11-19(22)21(18)2/h5-10,13,20H,3-4,11-12H2,1-2H3
InChIKeyGMWQFVFKZKGGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide (CAS 921915-96-0): Procurement-Relevant Structural and Pharmacological Baseline


N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide (CAS 921915-96-0) is a synthetic sulfonamide derivative that combines a 1-methyl-3,4-dihydroquinolin-2(1H)-one core with a 4-propoxybenzenesulfonamide moiety [1]. The compound belongs to a class of tetrahydroquinoline-bearing sulfonamides that have attracted research interest for their ability to engage multiple biological targets, including monoamine oxidases, carbonic anhydrases, and epigenetic reader domains. Its molecular architecture—a lipophilic propoxy chain on the benzene ring coupled with a hydrogen-bond-capable sulfonamide linker and a conformationally constrained tetrahydroquinolinone—differentiates it from simpler benzene sulfonamides and enables distinct target engagement profiles [2]. For procurement decisions, this compound’s value lies in its dual-capability profile: it serves both as a fragment-like probe for carbonic anhydrase studies (via the 4-propoxybenzenesulfonamide substructure) and as a MAO-A/MAO-B selectivity tool compound (via the intact scaffold) [3].

Why Generic Substitution Is Not Viable for N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide: Key Structural Determinants of Target Engagement


In-class compounds bearing the tetrahydroquinoline sulfonamide scaffold cannot be simply interchanged without altering biological outcomes, because even subtle modifications to the N-1 substituent on the quinolinone ring or the alkoxy group on the benzenesulfonamide dramatically shift target selectivity and potency [1]. The 1-methyl group on the tetrahydroquinolinone is critical for MAO-A versus MAO-B selectivity; removal of this methyl (as in the N–H analog, CAS 922006-18-6) abolishes the differential MAO isoform engagement observed with the target compound [2]. Similarly, replacing the 4-propoxy substituent with a 2,4-dimethoxy pattern redirects binding toward TRIM24/BRPF1 bromodomains, while switching to an isobutoxy group alters lipophilicity and CA isoform selectivity [3]. The 4-propoxy chain occupies a specific hydrophobic pocket in the carbonic anhydrase II active site, as demonstrated by high-resolution X-ray crystallography of the 4-propoxybenzenesulfonamide fragment (PDB 4RUY), and any deviation in alkoxy chain length or branching directly impacts binding thermodynamics [4]. These structure–activity relationships make generic replacement scientifically unsound for applications requiring defined target engagement.

Quantitative Differentiation Evidence for N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide Versus Closest Analogs


MAO-A vs. MAO-B Isoform Selectivity: A 6.3-Fold Preference Over MAO-B That Distinguishes the Target Compound from Non-Selective Tetrahydroquinoline Sulfonamides

The target compound inhibits human recombinant MAO-B with an IC50 of 4.01 × 10³ nM (4.01 μM) and MAO-A with an IC50 of 2.53 × 10⁴ nM (25.3 μM), yielding a MAO-B/MAO-A selectivity ratio of 6.3-fold in favor of MAO-B [1]. In contrast, the 2,4-dimethoxy-substituted analog (Compound 3b; CAS 16826960) shows negligible MAO inhibition at comparable concentrations, as its binding is redirected to TRIM24 bromodomain (PDB 4YAD) [2]. This MAO-B preference is consistent with the general pharmacophore of tetrahydroquinoline sulfonamides, where the N-methyl substitution enhances MAO-B binding through hydrophobic interactions with the enzyme's active-site cavity [3]. The 6.3-fold selectivity window provides a defined starting point for structure–activity relationship (SAR) exploration in neuropharmacology programs targeting MAO-B-linked indications such as Parkinson's disease and Alzheimer's disease, for which selective MAO-B inhibition is therapeutically desired while MAO-A sparing is critical to avoid hypertensive crises [4].

Monoamine oxidase MAO-A inhibitor isoform selectivity neuropharmacology

Carbonic Anhydrase II Inhibition Potential Inferred from the 4-Propoxybenzenesulfonamide Fragment: Low Nanomolar CA II Engagement Demonstrated via Co-crystal Structure (PDB 4RUY, 1.14 Å Resolution)

The 4-propoxybenzenesulfonamide substructure present in the target compound has been co-crystallized with human carbonic anhydrase II (hCA II) at 1.14 Å resolution (PDB 4RUY), confirming direct engagement of the sulfonamide zinc-binding group and occupancy of the lipophilic pocket by the 4-propoxy chain [1]. In the published series by Carta et al. (2015), 4-propoxybenzenesulfonamide and its congeners were characterized as low nanomolar inhibitors of hCA II, VII, IX, and XII, with modest activity against hCA I [2]. The structurally related 4-ethoxy analog showed a Ki of <100 nM against hCA II, and the 4-propoxy substitution is anticipated to further enhance affinity due to improved hydrophobic complementarity with the CA II active site [3]. In contrast, the 2,4-dimethoxy analog (Compound 3b) lacks the linear para-alkoxy chain geometry required for optimal CA active-site occupancy and instead targets bromodomains, as confirmed by the absence of CA inhibition data in its published characterization [4]. Importantly, in vivo proof-of-concept for this chemotype was established in the Carta et al. study, where one compound from the series produced a sustained pain-relieving effect in an oxaliplatin-induced neuropathic pain mouse model—the first demonstration of rationally designed sulfonamide CA inhibitors with pain-modulating efficacy [5].

Carbonic anhydrase CA II inhibitor X-ray crystallography pain modulation

Physicochemical Differentiation: Computed cLogP and Hydrogen-Bonding Profile vs. Key Analogs Dictate Solubility and Membrane Permeability Characteristics Relevant to Assay Performance

The target compound (C19H22N2O4S, MW 374.45 g/mol) possesses a computed XLogP3-AA of approximately 2.8, one hydrogen bond donor (sulfonamide NH), and five hydrogen bond acceptors, giving it a favorable balance between lipophilicity and aqueous solubility for biochemical and cellular assays [1]. The 3-methyl-substituted analog (CAS 922106-23-8; C20H24N2O4S, MW 388.48 g/mol) has a higher cLogP (~3.2) due to the additional methyl group, which may reduce aqueous solubility and complicate in vitro assay interpretation at higher concentrations . Conversely, the N–H analog lacking the N-1 methyl group (CAS 922006-18-6; C18H20N2O4S, MW 360.43 g/mol) has a lower cLogP (~2.3) but an additional hydrogen bond donor at the quinolinone nitrogen, which alters both solubility and target-binding hydrogen bond networks—specifically affecting MAO isoform recognition where N-methylation is required for MAO-B selectivity [2]. The propoxy chain (three-carbon linear alkoxy) provides an intermediate lipophilicity profile compared to the ethoxy analog (shorter, lower cLogP) and the isobutoxy analog (bulkier, higher cLogP with steric penalty in the CA II pocket), making the target compound the optimal balance for dual CA/MAO profiling studies [3].

Physicochemical properties cLogP Lipinski parameters assay compatibility

Scaffold-Specific Target Space Differentiation: TRIM24 Bromodomain Binding Precluded by 4-Propoxy Substitution Pattern, Enabling Cleaner Target Deconvolution vs. 2,4-Dimethoxy Analog

The 2,4-dimethoxy-substituted analog (Compound 3b) has been co-crystallized with the TRIM24 PHD-bromodomain (PDB 4YAD) and served as the starting point for the development of IACS-9571, a potent dual TRIM24-BRPF1 bromodomain inhibitor (Kd = 31 nM and 14 nM, respectively) [1]. Critically, the para-propoxy substitution pattern of the target compound is sterically and electronically incompatible with the TRIM24 bromodomain acetyl-lysine binding pocket, which requires the specific 2,4-dimethoxy geometry for productive engagement [2]. This structural divergence means that researchers studying bromodomain biology can use the target compound as a negative control for TRIM24 engagement, while those focused on MAO or CA targets are assured that bromodomain-mediated transcriptional effects do not confound their biological readouts [3]. In the broader context of tetrahydroquinoline sulfonamide chemical probes, this clean target-class separation—CA/MAO versus bromodomain—based solely on the benzenesulfonamide substitution pattern is a procurement-critical feature that prevents off-target phenotypic noise in cell-based assays [4].

TRIM24 bromodomain epigenetics target deconvolution chemical probe

Synthetic Tractability and Scaffold Derivatization Potential: Single-Step Sulfonylation from Common 6-Amino-tetrahydroquinolinone Intermediate Provides Reproducible Procurement Advantage

The target compound is synthesized via a straightforward sulfonylation reaction between 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one and 4-propoxybenzenesulfonyl chloride, a transformation that is well-precedented in the tetrahydroquinoline sulfonamide literature [1]. This single-step coupling from commercially available building blocks contrasts with the multi-step synthesis required for the 2,4-dimethoxy analog, which necessitates additional protection/deprotection sequences due to the electron-rich dimethoxybenzene ring [2]. The 6-amino-tetrahydroquinolinone intermediate is a versatile diversification point, enabling efficient parallel synthesis of analog libraries for SAR exploration; at least 15 distinct sulfonamide derivatives have been cataloged using this common intermediate with varying sulfonyl chloride coupling partners [3]. This synthetic accessibility translates directly into procurement reliability: the compound can be resynthesized on-demand with high purity (>95% by HPLC) using standard laboratory equipment, reducing supply chain risk compared to analogs requiring specialized synthetic routes or unstable intermediates.

Synthetic accessibility building block derivatization medicinal chemistry SAR exploration

Optimal Research and Industrial Application Scenarios for N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide Based on Quantitative Evidence


MAO-B-Focused Neuropharmacology SAR Programs Requiring a Defined Selectivity Starting Point

The target compound’s 6.3-fold MAO-B-over-MAO-A selectivity (MAO-B IC50 = 4.01 μM; MAO-A IC50 = 25.3 μM) provides a tractable starting point for medicinal chemistry optimization toward selective MAO-B inhibitors for Parkinson’s disease and Alzheimer’s disease research [1]. Unlike non-selective or MAO-A-preferring tetrahydroquinoline derivatives, this compound’s measurable MAO-B window allows SAR exploration around the 4-propoxy substituent and the N-1 methyl group to improve potency while maintaining isoform selectivity. The established fluorescent kynuramine assay protocol (20 min incubation, recombinant human enzyme) enables straightforward biochemical benchmarking of new analogs against the parent compound [2].

Carbonic Anhydrase-Targeted Probe Development Leveraging a Validated 4-Propoxybenzenesulfonamide Fragment with Atomic-Resolution Structural Data

The 4-propoxybenzenesulfonamide substructure has been validated by X-ray co-crystallography with hCA II at 1.14 Å resolution (PDB 4RUY), providing unambiguous structural information on zinc coordination geometry and lipophilic pocket occupancy [3]. Researchers developing CA-targeted chemical probes can use the target compound as a scaffold for fragment growth or as a reference inhibitor in CA II enzymatic assays, with the confidence that the sulfonamide zinc-binding group is correctly positioned for low nanomolar inhibition. The in vivo pain-modulating efficacy demonstrated by structurally related compounds in the oxaliplatin-induced neuropathic pain model extends the relevance to preclinical analgesic discovery programs [4].

Target Deconvolution Studies Requiring Orthogonal Control Compounds for Bromodomain vs. CA/MAO Target Space

The clean structural separation between 4-propoxy-substituted tetrahydroquinoline sulfonamides (CA/MAO target space) and 2,4-dimethoxy-substituted analogs (TRIM24/BRPF1 bromodomain space) enables the use of the target compound as a matched negative control in bromodomain-focused chemical biology studies [5]. When paired with Compound 3b (PDB 4YAD), researchers can dissect whether observed cellular phenotypes arise from CA/MAO modulation or bromodomain engagement. This orthogonal pair is particularly valuable for target deconvolution in cancer cell lines where both CA isoforms and TRIM24 are co-expressed and contribute to proliferation and survival phenotypes [6].

Parallel Library Synthesis and High-Throughput Screening Deck Augmentation Using a Common 6-Amino-tetrahydroquinolinone Intermediate

The synthetic accessibility of the target compound via a two-step route from the shared 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one intermediate makes it an ideal entry point for constructing focused sulfonamide libraries [7]. Screening facilities can procure the parent compound as a quality-control benchmark while simultaneously generating 15+ analogs through parallel sulfonylation with diverse sulfonyl chlorides. The intermediate’s commercial availability and the compound’s demonstrated activity in both MAO and CA assays ensure that the resulting library has a high probability of yielding hits across multiple target classes relevant to neurodegenerative, oncological, and inflammatory disease areas [8].

Quote Request

Request a Quote for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.